What are the physicochemical properties of N-(4-methylbenzyl)-N-propylamine?
What are the physicochemical properties of N-(4-methylbenzyl)-N-propylamine?
An In-depth Technical Guide to the Physicochemical Properties of N-(4-methylbenzyl)-N-propylamine
Introduction
N-(4-methylbenzyl)-N-propylamine is a secondary amine of interest in synthetic organic chemistry and drug discovery. As a structural motif, it serves as a versatile building block for more complex molecules, including potential pharmaceutical agents and functional materials. Its physicochemical properties—such as basicity (pKa), lipophilicity (LogP), and solubility—are critical determinants of its reactivity, bioavailability, and suitability for various applications. This guide provides a comprehensive overview of these core properties, outlines the standard methodologies for their experimental determination, and offers insights grounded in established chemical principles. While experimental data for this specific molecule is not widely published, this paper synthesizes information from structurally related analogs and predictive models to provide a robust scientific profile.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. N-(4-methylbenzyl)-N-propylamine consists of a propyl group and a 4-methylbenzyl group attached to a central nitrogen atom.
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IUPAC Name: N-propyl-1-(4-methylphenyl)methanamine
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Synonyms: N-(4-methylbenzyl)-N-propylamine, N-propyl-p-tolylmethanamine
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Molecular Formula: C₁₁H₁₇N
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Molecular Weight: 163.26 g/mol
Caption: 2D Chemical Structure.
Core Physicochemical Properties
The physical state, volatility, and density of a compound are fundamental parameters for its handling, formulation, and purification. The table below summarizes the key predicted and estimated properties for N-(4-methylbenzyl)-N-propylamine, derived from data for analogous compounds.
| Property | Value (Predicted/Estimated) | Basis for Estimation |
| Physical State | Colorless to pale yellow liquid | Typical for secondary amines of similar molecular weight. |
| Boiling Point | 220 - 240 °C (at 760 mmHg) | Higher than N-benzyl-N-propylamine (212.2 °C) due to the additional methyl group increasing molecular weight and van der Waals forces[1]. |
| Density | ~0.93 g/mL (at 25 °C) | Intermediate between N-benzyl-N-propylamine (0.909 g/mL) and 4-methylbenzylamine (0.952 g/mL)[1]. |
| Refractive Index | ~1.52 (at 20 °C) | Interpolated from values for N-benzyl-N-propylamine (1.505) and 4-methylbenzylamine (1.534)[1]. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform) | The presence of the polar amine group allows for some water solubility, while the large nonpolar structure ensures solubility in organic media[2]. |
Acidity and Lipophilicity: Key Predictors of Biological Behavior
For professionals in drug development, the ionization constant (pKa) and the partition coefficient (LogP) are paramount. These properties govern how a molecule behaves in a biological system, from absorption across membranes to interaction with its target.
Basicity (pKa)
The pKa value of an amine refers to the acidity of its conjugate acid (R₂NH₂⁺). It is a direct measure of the amine's basicity; a higher pKa indicates a stronger base. This property is crucial as it determines the charge state of the molecule at a given physiological pH, which profoundly impacts its solubility, receptor binding, and membrane permeability.
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Predicted pKa: 9.7 - 9.9
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Rationale: The pKa of the parent compound, N-benzyl-N-propylamine, is 9.6[3]. The addition of a methyl group to the para position of the benzene ring has a weak electron-donating effect. This slightly increases the electron density on the nitrogen, making it a marginally stronger base and thus raising the pKa.
Potentiometric titration is the gold-standard method for accurately determining pKa values. It involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.
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Preparation: A precise mass of N-(4-methylbenzyl)-N-propylamine is dissolved in deionized water or a water/co-solvent mixture to a known concentration (e.g., 0.01 M).
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Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
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Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrant is added in small, precise increments.
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Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
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Analysis: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, where the concentrations of the protonated amine [R₂NH₂⁺] and the free base [R₂NH] are equal.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is the primary metric for a molecule's lipophilicity ("oil-loving" nature). It is defined as the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. LogP is a critical parameter in the Lipinski's "Rule of Five" for predicting drug-likeness, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
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Predicted LogP: 2.8 - 3.2
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Rationale: The calculated XLogP for N-benzyl-N-propylamine is 2.4[3]. The addition of a methyl group to the aromatic ring increases the molecule's nonpolar surface area, thereby increasing its lipophilicity and leading to a higher LogP value.
The shake-flask method is the traditional approach, but HPLC-based methods are often faster for routine analysis.
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Phase Preparation: High-purity n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.
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Sample Preparation: A stock solution of N-(4-methylbenzyl)-N-propylamine is prepared in the aqueous phase.
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Partitioning: A known volume of the sample solution is mixed with a known volume of the saturated n-octanol in a vial.
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Equilibration: The vial is agitated (e.g., on a mechanical shaker) for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. This is followed by centrifugation to ensure complete phase separation.
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Quantification: The concentration of the analyte in both the aqueous and octanol phases is accurately measured, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The LogP value is calculated using the formula: LogP = log₁₀([Analyte]octanol / [Analyte]aqueous).
Caption: Workflow for LogP determination via the shake-flask method.
Synthetic Approach: Reductive Amination
From a practical standpoint, understanding a molecule's synthesis is key to its availability for research. N-(4-methylbenzyl)-N-propylamine is readily synthesized via reductive amination. This robust and widely-used reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the target secondary amine.
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Precursors: 4-methylbenzaldehyde and propylamine.
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Reducing Agent: A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is typically employed. These reagents are selective for the protonated imine intermediate over the starting aldehyde, preventing side reactions[4].
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Condensation: 4-methylbenzaldehyde (1.0 eq) and propylamine (1.1 eq) are dissolved in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of acetic acid is often added to facilitate imine formation[5].
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Reduction: The reducing agent (e.g., NaBH₃CN, 1.2 eq) is added portion-wise to the stirring solution. The reaction is monitored by TLC or LC-MS until the starting aldehyde is consumed.
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Workup: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., NaHCO₃ solution) to remove acidic components.
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Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the pure secondary amine.
Caption: Synthetic pathway via reductive amination.
Predicted Spectroscopic Profile
While experimental spectra are the definitive proof of structure, a predicted profile based on chemical principles is invaluable for characterization.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.20-7.10 (m, 4H): Aromatic protons, likely appearing as two distinct doublets (AA'BB' system).
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δ 3.65 (s, 2H): Benzylic methylene protons (-CH₂-N).
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δ 2.55 (t, 2H): Propyl methylene protons adjacent to nitrogen (N-CH₂-).
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δ 2.35 (s, 3H): Aromatic methyl protons (-Ar-CH₃).
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δ 1.60 (sext, 2H): Central methylene protons of the propyl group (-CH₂-CH₂-CH₃).
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δ 0.95 (t, 3H): Terminal methyl protons of the propyl group (-CH₃).
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δ ~1.5 (br s, 1H): N-H proton; chemical shift can be variable and the peak may be broad.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~138-136: Quaternary aromatic carbons.
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δ ~129-128: Aromatic CH carbons.
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δ ~55: Benzylic carbon (-CH₂-N).
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δ ~50: Propyl carbon adjacent to nitrogen (N-CH₂-).
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δ ~23: Central propyl carbon.
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δ ~21: Aromatic methyl carbon.
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δ ~11: Terminal propyl methyl carbon.
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IR Spectroscopy (neat):
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3300-3400 cm⁻¹ (weak-medium): N-H stretching vibration.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2960-2850 cm⁻¹: Aliphatic C-H stretching.
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~1515 cm⁻¹: Aromatic C=C stretching.
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1250-1020 cm⁻¹: C-N stretching.
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Mass Spectrometry (EI):
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m/z 163: Molecular ion (M⁺).
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m/z 105: Base peak corresponding to the stable 4-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺), formed by benzylic cleavage.
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Conclusion
N-(4-methylbenzyl)-N-propylamine is a secondary amine with a well-defined, albeit largely predicted, set of physicochemical properties. It is expected to be a liquid at room temperature with a boiling point over 200 °C. Its predicted pKa in the range of 9.7-9.9 indicates it is a moderately strong base, which will be significantly protonated at physiological pH. The estimated LogP of ~3.0 suggests a notable lipophilicity, a key consideration for its potential use in biologically active molecules. These properties, combined with a straightforward synthesis via reductive amination, make it an accessible and characterizable compound for researchers in chemistry and drug development. The experimental protocols detailed herein provide a clear roadmap for the empirical validation of these crucial parameters.
References
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